2,5-dimethyl-N-propylbenzamide

Description

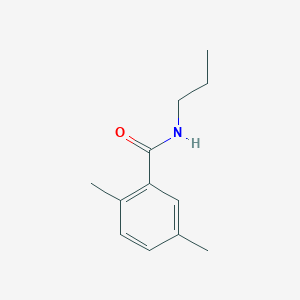

2,5-Dimethyl-N-propylbenzamide is a benzamide derivative characterized by a benzene ring substituted with two methyl groups at the 2- and 5-positions and an N-propylamide functional group. This compound is structurally tailored to modulate electronic and steric effects, making it relevant in organic synthesis and pharmaceutical research. Its synthesis typically involves reacting 2,5-dimethylbenzoic acid with propylamine under coupling conditions (e.g., using carbodiimide activators like EDC or DCC) to form the amide bond .

Properties

IUPAC Name |

2,5-dimethyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-7-13-12(14)11-8-9(2)5-6-10(11)3/h5-6,8H,4,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTBIZXYVZIISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=CC(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-propylbenzamide typically involves the acylation of 2,5-dimethylbenzoic acid with propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a catalyst like N,N’-diisopropylcarbodiimide (DIC) in an anhydrous solvent such as dichloromethane (DCM). The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-propylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the amide group to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the methyl groups. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.

Major Products Formed

Oxidation: 2,5-Dimethylbenzoic acid.

Reduction: 2,5-Dimethyl-N-propylamine.

Substitution: 2,5-Dimethyl-N-propyl-4-bromobenzamide.

Scientific Research Applications

2,5-Dimethyl-N-propylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Medicine: Research into its potential pharmacological properties, such as anti-inflammatory or analgesic effects, is ongoing.

Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methyl and propyl groups may contribute to the compound’s hydrophobic interactions with lipid membranes or protein surfaces, affecting its overall bioactivity.

Comparison with Similar Compounds

Key Observations :

- The 2,5-dimethyl substitution in the target compound introduces steric hindrance and electron-donating effects, which may influence regioselectivity in reactions like electrophilic aromatic substitution.

- Unlike N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the absence of a hydroxyl group in this compound reduces polarity, likely decreasing aqueous solubility but increasing lipid membrane permeability .

Physicochemical Properties

Notes:

- The propyl chain in this compound contributes to higher lipophilicity (LogP ~2.8) compared to hydroxyl-containing analogs, favoring applications in lipid-based drug formulations.

- Methyl groups at the 2- and 5-positions may hinder crystallization, leading to lower melting points than 2-aminobenzamides .

Research Findings and Limitations

- Synthetic Challenges: The steric bulk of 2,5-dimethyl groups may slow amidation kinetics compared to monosubstituted analogs, requiring optimized coupling conditions (e.g., elevated temperatures) .

- Spectroscopic Characterization : ¹H NMR of this compound would show distinct aromatic proton splitting (para-substitution pattern) and propyl chain signals (δ ~0.9–1.6 ppm), differentiating it from 3-methyl isomers .

- Knowledge Gaps: No experimental data on catalytic or biological activity were found in the provided evidence; further studies are needed to explore its reactivity in cross-coupling reactions or pharmacological screens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.